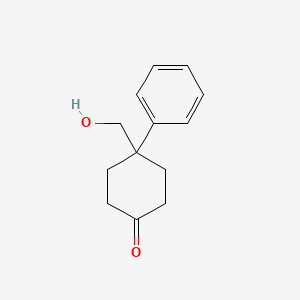

1-(2,2-二氟丙基)-4-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, the synthesis of various fluorinated distyrylbenzene derivatives involves palladium-catalyzed coupling reactions . These methods could potentially be adapted for the synthesis of "1-(2,2-Difluoropropyl)-4-fluorobenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of fluorinated compounds are often confirmed using spectroscopic methods, including ^19F NMR, which reflects the influence of fluorine atoms on the molecular structure . X-ray crystallography is another powerful tool used to elucidate the structures of fluorinated compounds, as demonstrated in the structural analysis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile . These techniques would be essential in analyzing the molecular structure of "1-(2,2-Difluoropropyl)-4-fluorobenzene."

Chemical Reactions Analysis

Fluorinated benzenes can participate in various chemical reactions, including C-H and C-F bond activation, which can be induced using reactive transition metal complexes . The reactivity of fluorinated compounds is also influenced by the presence of fluorine atoms, which can affect the electron density and chemical inertness of the molecule . Understanding these reactions is crucial for exploring the chemical behavior of "1-(2,2-Difluoropropyl)-4-fluorobenzene."

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the presence and position of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions, highlighting the role of fluorine in molecular interactions . The electrochemical fluorination of trifluoromethylbenzenes provides insights into the reactivity and stability of fluorinated compounds under electrochemical conditions . These studies can inform the expected properties of "1-(2,2-Difluoropropyl)-4-fluorobenzene," such as its potential for forming hydrogen bonds and its behavior during electrochemical reactions.

科学研究应用

有机金属化学应用

1-(2,2-二氟丙基)-4-氟苯及相关氟苯已被认可为在有机金属化学中具有实用性。它们被用作有机金属反应和基于过渡金属的催化的溶剂。这些化合物中氟取代基的存在改变了它们与金属中心的相互作用,使它们在非配位溶剂或易被取代的配体方面具有价值。这一特性已在氟苯的明确定义配合物中得到探索,展示了不同氟化程度和取代模式对结合强度的变化。这些化合物,包括氟苯和1,2-二氟苯等较少氟化的变体,表现出化学惰性,但在特定条件下可以发生C-H和C-F键活化反应(Pike, Crimmin, & Chaplin, 2017)。

晶体结构和分子间相互作用

对氟苯的研究,包括类似于1-(2,2-二氟丙基)-4-氟苯的化合物,侧重于它们的晶体结构和分子间相互作用,特别是C−H···F−C相互作用。对氟苯的研究为了解它们在各种环境中的分子行为提供了见解,将它们与吡啶氟化物和苯甲腈等相关化合物进行比较。这些比较对于理解这类化合物的分子行为至关重要(Thalladi等人,1998)。

电化学氟化

对芳香化合物的电化学氟化,包括氟苯的变体,已被广泛研究。这一过程对于工业应用至关重要,包括合成药物和农药化学品。电化学氟化过程涉及苯环上的复杂反应,并对于为不同应用创造各种氟化衍生物具有重要意义(Momota, Mukai, Kato, & Morita, 1998)。

生物降解研究

与1-(2,2-二氟丙基)-4-氟苯密切相关的二氟苯的生物降解已成为环境研究的课题。了解这些化合物的微生物降解途径对于解决环境污染问题至关重要。这项研究为了解这些化合物的微生物降解提供了见解,这些化合物被用于工业合成(Moreira et al., 2009)。

有机化学中的光物理性质

对类似于1-(2,2-二氟丙基)-4-氟苯的化合物,如1,4-二乙炔基-2-氟苯的光物理学研究,提供了有关这类化合物的光物理性质的宝贵见解。这些研究对于有机化学中的应用至关重要,特别是在开发具有特定光学性质的新材料方面(Levitus et al., 2001)。

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. However, specific safety and hazard information for “1-(2,2-Difluoropropyl)-4-fluorobenzene” is not available4.

未来方向

The future directions in the research and development of fluorinated compounds often involve the development of new and efficient protocols for the rapid introduction of the difluoroethyl group to target compounds3. However, the specific future directions for “1-(2,2-Difluoropropyl)-4-fluorobenzene” are not known.

Please note that this information is based on the available literature and may not be entirely accurate for “1-(2,2-Difluoropropyl)-4-fluorobenzene”. For more accurate information, please consult with a professional.

属性

IUPAC Name |

1-(2,2-difluoropropyl)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSLUIMDPAJJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616829 |

Source

|

| Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoropropyl)-4-fluorobenzene | |

CAS RN |

58325-14-7 |

Source

|

| Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)